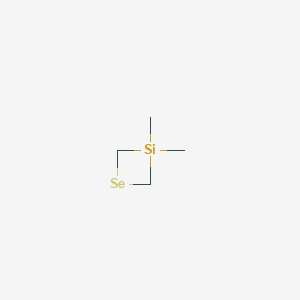
3,3-Dimethyl-1,3-selenasiletane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1,3-selenasiletane is an organoselenium compound characterized by the presence of selenium and silicon atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1,3-selenasiletane typically involves the reaction of organosilicon compounds with selenium reagents. One common method includes the reaction of 3,3-dimethyl-1-butyne with selenium dioxide under controlled conditions to yield the desired selenasiletane compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1,3-selenasiletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone, leading to the formation of selenoxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of selenides.
Substitution: The compound can participate in substitution reactions where selenium or silicon atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; mild to moderate temperatures.
Reduction: Lithium aluminum hydride; low temperatures.
Substitution: Halogenating agents, nucleophiles; varying temperatures depending on the specific reaction.
Major Products Formed
Oxidation: Selenoxides.
Reduction: Selenides.
Substitution: Various substituted selenasiletanes depending on the reagents used.
Scientific Research Applications
3,3-Dimethyl-1,3-selenasiletane has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the context of selenium’s known benefits in human health.
Industry: Utilized in the development of advanced materials, including semiconductors and catalysts
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1,3-selenasiletane involves its interaction with molecular targets through its selenium and silicon atoms. Selenium can participate in redox reactions, influencing cellular oxidative stress pathways. The compound’s unique structure allows it to interact with various enzymes and proteins, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-butanol: Shares a similar structural framework but lacks selenium.
3,3-Dimethyl-1-butyne: A precursor in the synthesis of 3,3-Dimethyl-1,3-selenasiletane.
2,5-Diphenyl-1,3-oxazoline: Another heterocyclic compound with different functional groups and applications
Uniqueness
This compound is unique due to the presence of both selenium and silicon atoms, which confer distinct chemical reactivity and potential applications not shared by its analogs. The combination of these elements allows for unique interactions in both chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
918905-18-7 |
|---|---|
Molecular Formula |
C4H10SeSi |
Molecular Weight |
165.18 g/mol |
IUPAC Name |
3,3-dimethyl-1,3-selenasiletane |
InChI |
InChI=1S/C4H10SeSi/c1-6(2)3-5-4-6/h3-4H2,1-2H3 |
InChI Key |
IHBHSJTUDBGLTD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C[Se]C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















